N-(4-methyl-1,3-thiazol-2-yl)-4-[(phenylcarbonyl)amino]benzamide
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Overview
Description
4-benzamido-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
Preparation Methods
The synthesis of 4-benzamido-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform at low temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-benzamido-N-(4-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-benzamido-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzamido-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer activity.
Comparison with Similar Compounds
Similar compounds to 4-benzamido-N-(4-methyl-1,3-thiazol-2-yl)benzamide include other thiazole derivatives such as:
- N-(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
- Benzothiazole-based compounds
- Thiazole-containing drugs like ritonavir and abafungin
What sets 4-benzamido-N-(4-methyl-1,3-thiazol-2-yl)benzamide apart is its unique combination of the thiazole ring with benzamide groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C18H15N3O2S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-benzamido-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H15N3O2S/c1-12-11-24-18(19-12)21-17(23)14-7-9-15(10-8-14)20-16(22)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,22)(H,19,21,23) |
InChI Key |
STDSZDQOIOAQQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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